molecular formula C16H17Cl B13023293 4-(4-Chlorobutyl)-1,1'-biphenyl

4-(4-Chlorobutyl)-1,1'-biphenyl

Cat. No.: B13023293
M. Wt: 244.76 g/mol
InChI Key: YWYLUFZZFXQXRQ-UHFFFAOYSA-N
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Description

4-(4-Chlorobutyl)-1,1’-biphenyl is an organic compound with the molecular formula C16H17Cl It consists of a biphenyl core with a 4-chlorobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobutyl)-1,1’-biphenyl typically involves the reaction of 4-chlorobutyl chloride with biphenyl in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chlorobutyl)-1,1’-biphenyl can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the biphenyl core can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: 4-(4-Hydroxybutyl)-1,1’-biphenyl, 4-(4-Aminobutyl)-1,1’-biphenyl.

    Oxidation: 4-(4-Chlorobutyl)-1,1’-biphenyl-4-ol.

    Reduction: 4-(4-Chlorocyclohexyl)-1,1’-biphenyl.

Scientific Research Applications

4-(4-Chlorobutyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The biphenyl core can undergo electrophilic aromatic substitution, allowing for further functionalization. These reactions enable the compound to exert its effects by modifying the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylbutyl chloride
  • 4-Phenyl-n-butyl chloride
  • 1-Chloro-4-phenylbutane

Uniqueness

4-(4-Chlorobutyl)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H17Cl

Molecular Weight

244.76 g/mol

IUPAC Name

1-(4-chlorobutyl)-4-phenylbenzene

InChI

InChI=1S/C16H17Cl/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12H,4-6,13H2

InChI Key

YWYLUFZZFXQXRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCl

Origin of Product

United States

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